molecular formula C16H13ClO4 B6410777 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid CAS No. 1261968-21-1

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid

Cat. No.: B6410777
CAS No.: 1261968-21-1
M. Wt: 304.72 g/mol
InChI Key: KAYNDAZZNUKQCI-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxycarbonyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-bromobenzoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate. This reaction forms the boronic ester intermediate, which is then oxidized using sodium periodate to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium periodate is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 4-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid

Uniqueness

4-(3-Chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(3-chloro-4-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-9-7-11(15(18)19)4-5-12(9)10-3-6-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYNDAZZNUKQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691996
Record name 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-21-1
Record name 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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